molecular formula C17H17N3O2S B2501322 N-(4-(furan-3-yl)benzyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034284-69-8

N-(4-(furan-3-yl)benzyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2501322
CAS No.: 2034284-69-8
M. Wt: 327.4
InChI Key: IBLAJPCILLENID-UHFFFAOYSA-N
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Description

N-(4-(furan-3-yl)benzyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that features a furan ring, a benzyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(furan-3-yl)benzyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-3-yl benzyl intermediate, followed by the introduction of the thiadiazole ring. The final step involves the formation of the carboxamide group. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce waste, and improve overall efficiency. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(4-(furan-3-yl)benzyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the carboxamide group may produce the corresponding amine.

Scientific Research Applications

N-(4-(furan-3-yl)benzyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(4-(furan-3-yl)benzyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The furan ring and thiadiazole moiety can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(furan-2-yl)benzyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
  • N-(4-(furan-3-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Uniqueness

N-(4-(furan-3-yl)benzyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is unique due to the specific positioning of the furan ring and the benzyl group, which can influence its reactivity and biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-4-propylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-2-3-15-16(23-20-19-15)17(21)18-10-12-4-6-13(7-5-12)14-8-9-22-11-14/h4-9,11H,2-3,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLAJPCILLENID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCC2=CC=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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